Tert-butyl 4-(3-iodopropyl)benzoate

Description

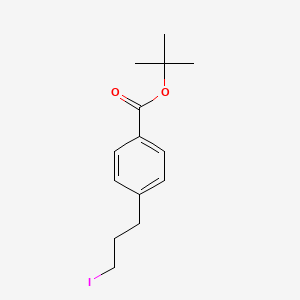

Tert-butyl 4-(3-iodopropyl)benzoate (CAS: N/A) is a halogenated aromatic ester characterized by a tert-butyl ester group at the para position of a benzoic acid derivative and a 3-iodopropyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The tert-butyl group enhances steric protection of the ester moiety, improving stability under basic or nucleophilic conditions, while the iodoalkyl chain serves as a reactive site for further functionalization (e.g., cross-coupling, substitution reactions).

Properties

Molecular Formula |

C14H19IO2 |

|---|---|

Molecular Weight |

346.20 g/mol |

IUPAC Name |

tert-butyl 4-(3-iodopropyl)benzoate |

InChI |

InChI=1S/C14H19IO2/c1-14(2,3)17-13(16)12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

FCHRXPFMMRKJPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-iodopropyl)benzoate typically involves the esterification of 4-(3-iodopropyl)benzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters, providing the desired product in good yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-iodopropyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the 3-iodopropyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

Oxidation Reactions: The benzoate group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Formation of 4-(3-aminopropyl)benzoate or 4-(3-thiopropyl)benzoate.

Reduction: Formation of 4-(3-propyl)benzoate.

Oxidation: Formation of 4-(3-iodopropyl)benzoic acid.

Scientific Research Applications

Tert-butyl 4-(3-iodopropyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets. The iodine atom in the 3-iodopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzoate ester group can undergo hydrolysis to release the corresponding benzoic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Derivatives

| Property | This compound | Tert-butyl 4-(3-bromopropyl)benzoate | Tert-butyl 4-(3-chloropropyl)benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~348.2 | ~291.7 | ~247.7 |

| Boiling Point (°C) | ~280 (decomposes) | ~265 | ~240 |

| Reactivity (SN2) | High (weak C-I bond) | Moderate (C-Br bond) | Low (C-Cl bond) |

| Solubility in THF | High | High | Moderate |

Key Findings :

- The iodine atom in this compound confers superior leaving-group ability compared to bromine or chlorine analogues, enabling faster nucleophilic substitution reactions .

- However, the weaker C-I bond reduces thermal stability, necessitating cautious handling to avoid decomposition during synthesis .

Functional Analogues: Non-Halogenated Esters

| Property | This compound | Tert-butyl 4-(3-methylpropyl)benzoate | Methyl 4-(3-iodopropyl)benzoate |

|---|---|---|---|

| Leaving Group Potential | High (Iodine) | None (Methyl group) | High (Iodine) |

| Steric Hindrance | High (tert-butyl) | High (tert-butyl) | Low (methyl) |

| Application Scope | Cross-coupling reactions | Stable intermediates | Nucleophilic substitutions |

Key Findings :

- Non-halogenated analogues like tert-butyl 4-(3-methylpropyl)benzoate lack reactive sites for further derivatization, limiting their utility in multi-step syntheses.

Reactivity in Cross-Coupling Reactions

This compound demonstrates exceptional performance in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), outperforming bromo- and chloro-analogues due to the lower bond dissociation energy of C-I (~209 kJ/mol vs. ~285 kJ/mol for C-Br) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C for the iodo-derivative, compared to 180°C for the bromo-analogue, highlighting the trade-off between reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.